molecular formula C20H19N3O4 B6594972 (Z)-Fenpyroximate (free acid) CAS No. 149054-56-8

(Z)-Fenpyroximate (free acid)

Cat. No.: B6594972
CAS No.: 149054-56-8
M. Wt: 365.4 g/mol
InChI Key: ZGSVZVKVXOZKSG-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background on Fenpyroximate (B127894) and its Agro-Chemical Relevance

Fenpyroximate is a powerful acaricide and insecticide belonging to the pyrazole (B372694) group of chemicals. apvma.gov.au It is extensively used in agriculture to control a variety of mite species, including spider mites and red spider mites, on crops such as fruits, vegetables, and tea. ontosight.aipeptechbio.comnih.gov Its effectiveness stems from its mode of action, which involves the inhibition of the mitochondrial electron transport chain at complex I. peptechbio.comirac-online.orgepa.gov This disruption of cellular respiration ultimately leads to the death of the target pests. ontosight.ai Fenpyroximate is primarily a contact and stomach poison, affecting all motile stages of mites and also inhibiting molting and egg-laying in nymphs. peptechbio.com Due to its efficacy, it has become a significant tool in integrated pest management (IPM) programs. epa.gov

Identification and Characterization of (Z)-Fenpyroximate (free acid) as a Key Metabolite/Degradate

The parent compound, Fenpyroximate, undergoes extensive metabolism in various environments, including soil, plants, and animals. inchem.orgjst.go.jp This metabolic process leads to the formation of numerous degradation products. One of the key transformation pathways is the hydrolysis of the tert-butyl ester group of Fenpyroximate. jst.go.jpresearchgate.net This hydrolysis results in the formation of the corresponding carboxylic acid, known as Fenpyroximate (free acid).

(Z)-Fenpyroximate (free acid) is specifically the Z-isomer of this free acid metabolite. nih.gov Its formation is a result of both the hydrolysis of the ester bond and isomerization around the oxime ether bond of the parent compound. inchem.orgjst.go.jp The presence of (Z)-Fenpyroximate (free acid) has been identified in metabolism studies, highlighting its role as a significant transformation product. nih.govlgcstandards.com

Delineation of (Z)-Fenpyroximate (free acid) from its Parent Compound and Other Isomers

(Z)-Fenpyroximate (free acid) possesses a distinct chemical structure that separates it from its parent compound, Fenpyroximate, and its (E)-isomer counterpart. The primary difference lies in the hydrolysis of the tert-butyl ester to a carboxylic acid group and the geometric configuration around the C=N double bond of the oxime ether linkage.

The parent compound, Fenpyroximate, is technically (E)-tert-butyl 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate. nih.gov The "(E)-" designation refers to the stereochemistry at the oxime ether bond. Its isomer, (Z)-Fenpyroximate, also exists. nih.gov

(Z)-Fenpyroximate (free acid) is structurally different due to two key features:

Absence of the tert-butyl ester: The ester group is hydrolyzed to a carboxylic acid (-COOH) functional group. nih.gov

Z-configuration: The arrangement of substituents around the C=N double bond is in the zusammen (together) or (Z) configuration. nih.gov

These structural modifications result in different physicochemical properties compared to the parent compound, as detailed in the table below.

Interactive Data Tables

Table 1: Chemical Identity of Fenpyroximate and its (Z)-free acid Metabolite

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Registry Number
Fenpyroximate tert-butyl 4-[[[(E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]amino]oxymethyl]benzoate nih.govC₂₄H₂₇N₃O₄ nih.gov421.5 nih.gov134098-61-6 nih.gov
(Z)-Fenpyroximate (free acid) 4-[[[(Z)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]amino]oxymethyl]benzoic acid nih.govlgcstandards.comC₂₀H₁₉N₃O₄ nih.gov365.4 nih.gov149054-57-9 lgcstandards.com

Table 2: Physicochemical Properties of Fenpyroximate

PropertyValue
Physical State White crystalline powder nih.gov
Melting Point 101.1 to 102.4 °C nih.gov
Water Solubility 0.021 mg/L (pH 5), 0.023 mg/L (pH 7), 0.030 mg/L (pH 9) at 25°C fao.org
Vapor Pressure 7.4 x 10⁻³ mPa at 25°C nih.gov
Log P (octanol/water partition coefficient) 5.01 at 20°C nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-14-18(19(23(2)22-14)27-17-6-4-3-5-7-17)12-21-26-13-15-8-10-16(11-9-15)20(24)25/h3-12H,13H2,1-2H3,(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSVZVKVXOZKSG-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)C(=O)O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123273
Record name 4-[[[(E)-[(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149054-56-8
Record name 4-[[[(E)-[(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149054-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[(E)-[(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Transformations and Formation Pathways of Z Fenpyroximate Free Acid

Enzymatic Hydrolysis Mechanisms Leading to the Free Carboxylic Acid Analog

The primary route for the detoxification of fenpyroximate (B127894) is the hydrolysis of its tert-butyl ester group, which results in the formation of a biologically inactive carboxylic acid analog. nih.gov This transformation is accomplished through sophisticated enzymatic mechanisms.

The cleavage of the ester bond is the pivotal event in the detoxification of fenpyroximate. researchgate.net Metabolites that have undergone ester hydrolysis completely lose their inhibitory activity against the mitochondrial enzyme NADH–ubiquinone oxidoreductase (Complex I), which is the target site of fenpyroximate's acaricidal action. researchgate.netresearchgate.net

Two main pathways contribute to this ester cleavage:

Direct Hydrolysis: This pathway involves the direct action of carboxyesterase enzymes on the fenpyroximate molecule. However, studies have shown that the rate of direct carboxyesterase hydrolysis of the parent fenpyroximate compound is relatively slow. researchgate.net

Indirect Hydrolysis via Intermediates: A more significant and rapid pathway involves the formation of hydroxylated intermediates. This multi-step process begins with the oxidation of the tert-butyl group, which ultimately facilitates the cleavage of the ester bond. nih.govresearchgate.net

The significance of ester hydrolysis is underscored by its role in the selective toxicity of fenpyroximate. While this detoxification pathway is efficient in vertebrates, it is notably absent in the target species, the two-spotted spider mite (Tetranychus urticae), contributing to the compound's effectiveness as an acaricide. researchgate.net

Cytochrome P450 (CYP) monooxygenases are paramount in the metabolism of fenpyroximate and the formation of its free acid. nih.govmyspecies.info Rather than direct hydrolysis, the principal metabolic route in many species is an oxidative ester cleavage catalyzed by CYP enzymes. nih.govnih.gov

The process unfolds in a series of steps:

Hydroxylation: Microsomal CYP enzymes catalyze the hydroxylation of one of the methyl groups on the tert-butyl ester moiety of fenpyroximate. This reaction forms an intermediate metabolite identified as 1-hydroxymethyl-1-methylethyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate (Metabolite A). researchgate.net

Intramolecular Transesterification: Metabolite A is an unstable intermediate. It undergoes a rapid, non-enzymatic intramolecular transesterification to form a second intermediate, 2-hydroxy-2-methylpropyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate (Metabolite B). researchgate.net

Final Hydrolysis: Metabolite B is then rapidly hydrolyzed by carboxyesterases to yield the inactive free carboxylic acid. researchgate.net

Research has demonstrated that the rate of this P450-mediated pathway is substantially faster than direct hydrolysis. The in vitro production rate of Metabolite A was found to be approximately 10 times greater than that of direct ester hydrolysis of fenpyroximate. Furthermore, the subsequent hydrolysis of Metabolite B occurs about 100 times faster than the hydrolysis of the parent compound. researchgate.net This highlights the central role of cytochrome P450 enzymes in efficiently initiating the detoxification cascade.

Metabolic StepEnzyme/ProcessRelative RateProduct
Direct Hydrolysis Carboxyesterase1x(E)-Fenpyroximate (free acid)
Hydroxylation Cytochrome P450~10xMetabolite A
Transesterification Non-enzymaticStoichiometricMetabolite B
Hydrolysis of Intermediate Carboxyesterase~100x(E)-Fenpyroximate (free acid)

This table provides a simplified comparison of the relative rates of the different steps in the formation of the fenpyroximate free acid, based on in vitro data from rat liver studies. researchgate.net

Isomerization Dynamics in Biological Systems

Fenpyroximate exists as geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. libretexts.org The commercially produced acaricide is primarily the E-isomer. However, E/Z isomerization is a recognized metabolic transformation in various biological systems. fao.org

Metabolic studies in both plants and animals have confirmed the conversion of the E-isomer of fenpyroximate to its Z-isomer. fao.org In citrus trees, for instance, the Z-isomer of fenpyroximate was identified as a major metabolite in both leaves and peel following the application of the parent compound. fao.org

Similarly, in rats, E/Z isomerization occurs, leading to the formation of Z-isomer metabolites in feces. fao.org This isomerization can precede or follow the hydrolysis of the ester group. The detection of (Z)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid as a major fecal metabolite in rats demonstrates that the Z-isomer of fenpyroximate is a substrate for the same hydrolytic enzymes that act on the E-isomer, resulting in the formation of the corresponding free acid. fao.org

The accumulation of (Z)-Fenpyroximate (free acid) is directly linked to the species-specific capabilities of fenpyroximate metabolism. The key differentiator between susceptible target organisms (mites) and non-target organisms (mammals, fish, insects) is the presence and efficiency of the cytochrome P450-mediated detoxification pathway. nih.govresearchgate.net

This metabolic difference is the foundation of fenpyroximate's selective toxicity. researchgate.net

In Non-Target Species: Organisms such as rats, mice, rabbits, monkeys, carp, and certain insects possess the necessary cytochrome P450 enzymes to rapidly hydroxylate the tert-butyl group, initiating the efficient detoxification process that leads to the formation of the inactive free acid. researchgate.net This rapid metabolism prevents the parent compound from reaching toxic concentrations at its target site.

In Target Species: The two-spotted spider mite (Tetranychus urticae) lacks the ability to perform this critical hydroxylation step. researchgate.net Consequently, neither the tertiary butyl ester hydrolysis nor the formation of the hydroxylated intermediate (Metabolite A) is detected. The absence of this detoxification pathway allows the active fenpyroximate molecule to persist, leading to potent inhibition of the mitochondrial respiratory chain and subsequent toxicity. researchgate.net

SpeciesOrganism TypeHydroxylation of tert-butyl groupEster Hydrolysis (Detoxification)Reference
RatMammalYesYes researchgate.net
MouseMammalYesYes researchgate.net
RabbitMammalYesYes researchgate.net
Crab-eating monkeyMammalYesYes researchgate.net
CarpFishYesYes researchgate.net
QuailBirdYesYes researchgate.net
Spodoptera litura (Common cutworm)InsectYesYes researchgate.net
Tetranychus urticae (Spider mite)ArachnidNoNo researchgate.net

This table summarizes the species-specific differences in the key detoxification pathways of fenpyroximate.

Molecular and Biochemical Basis of Z Fenpyroximate Free Acid Inactivity

Comparative Analysis of Mitochondrial Complex I Inhibition

The biological activity of Fenpyroximate (B127894) is intrinsically linked to its ability to disrupt the process of cellular respiration. The inactivity of its free acid metabolite is best understood through a direct comparison of their effects on the key enzyme in this pathway.

Assessment of (Z)-Fenpyroximate (free acid) on NADH:Ubiquinone Oxidoreductase Activity

Research into the detoxification metabolism of Fenpyroximate has revealed that the hydrolysis of the tert-butyl ester group is a critical step in rendering the molecule inactive. Studies have shown that among the various metabolites of Fenpyroximate, those that have undergone ester hydrolysis exhibit a complete loss of inhibitory activity towards NADH:ubiquinone oxidoreductase. researchgate.net This enzymatic process, central to the production of ATP, is the primary target of the parent compound. The conversion to the carboxylic acid form, as seen in (Z)-Fenpyroximate (free acid), effectively eliminates its ability to interfere with this vital mitochondrial function.

Contrast of (Z)-Fenpyroximate (free acid) Activity with the Parent Fenpyroximate on Mitochondrial Respiration

The parent compound, Fenpyroximate, is a potent inhibitor of mitochondrial respiration due to its targeted action on Complex I. researchgate.net This inhibition leads to a disruption of the electron transport chain, cessation of ATP synthesis, and ultimately, cellular death in target organisms. In stark contrast, (Z)-Fenpyroximate (free acid) does not exhibit this inhibitory effect. The main mechanism of selectivity and detoxification of Fenpyroximate in non-target organisms relies on the metabolic conversion to its free carboxylic acid form. This metabolic alteration is a key factor in its selective toxicity.

CompoundTargetEffect on Mitochondrial Respiration
Fenpyroximate Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)Potent Inhibition
(Z)-Fenpyroximate (free acid) Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)No Inhibitory Activity

Structure-Activity Relationship (SAR) Correlates of Biological Inactivity

The dramatic difference in biological activity between Fenpyroximate and its free acid metabolite can be attributed to specific structural features. The structure-activity relationship (SAR) provides insights into how these molecular changes lead to the observed inactivity.

Influence of the Carboxylic Acid Moiety on Molecular Target Interaction

The conversion of the tert-butyl ester group in Fenpyroximate to a carboxylic acid moiety in (Z)-Fenpyroximate (free acid) is the primary reason for its loss of activity. The bulky and lipophilic tert-butyl ester is thought to be crucial for the proper binding of the molecule to its target site within the hydrophobic pocket of mitochondrial Complex I. The introduction of a polar carboxylic acid group alters the electronic and steric properties of the molecule, hindering its ability to effectively interact with the binding site. This change in polarity and size likely prevents the compound from accessing or properly orienting within the active site of the enzyme, thereby nullifying its inhibitory capacity.

Environmental Fate and Persistence of Z Fenpyroximate Free Acid

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis. These processes are critical in determining the persistence of (Z)-Fenpyroximate (free acid) in the environment.

(Z)-Fenpyroximate (free acid) is primarily formed in the environment through the hydrolysis of its parent compound, Fenpyroximate (B127894). The hydrolysis of the ester group in Fenpyroximate leads to the formation of this corresponding carboxylic acid. The rate of this transformation is dependent on the stability of the parent compound, which is influenced by the pH of the aqueous solution. Fenpyroximate is relatively stable to hydrolysis under a range of environmental pH conditions, suggesting a slow but steady formation of its free acid metabolite over time. fao.org

Detailed studies on the parent compound show its stability in dark conditions at 25°C, which dictates the formation rate of the free acid. fao.org For instance, the half-life of Fenpyroximate at a neutral pH of 7 was calculated to be 65.7 days. More extensive testing revealed half-lives of 180 days at pH 5, 226 days at pH 7, and 221 days at pH 9. fao.org

Table 1: Hydrolytic Half-Life of Fenpyroximate (Parent Compound) at 25°C

pHHalf-Life (Days)Reference
5180 fao.org
7226 fao.org
9221 fao.org

Photolysis, or degradation by light, is a significant pathway for the transformation of Fenpyroximate and its metabolites. The parent compound degrades rapidly in aqueous solutions when exposed to simulated sunlight. fao.org This rapid degradation can lead to the formation of various products, including the Z-isomer of Fenpyroximate and subsequently, through hydrolysis, the (Z)-Fenpyroximate (free acid). fao.org

Studies using xenon arc lamps to simulate environmental light conditions have determined the photolytic half-life of Fenpyroximate to be extremely short. One study reported a half-life of 2.8 hours, while another found a half-life of just 1.5 hours in a pH 7 solution at 25°C. fao.orgfao.org This indicates that in sunlit surface waters, the parent compound is quickly transformed, contributing to the environmental pool of its various degradation products, including the free acid.

Table 2: Photolytic Half-Life of Fenpyroximate (Parent Compound)

ConditionsHalf-Life (Hours)Reference
Aqueous solution, xenon lamp2.8
pH 7 at 25°C, xenon arc lamp1.5 fao.orgfao.org

Biotic Transformation and Metabolite Dynamics

Biotic processes, driven by microorganisms and other living organisms, play a key role in the transformation and ultimate fate of pesticides and their metabolites in the environment.

Microbial degradation is a fundamental process in the breakdown of organic compounds in soil and water. mdpi.com Microorganisms such as bacteria and fungi can utilize a variety of enzymatic pathways to transform complex molecules. mdpi.commdpi.com For pyrethroid-like compounds, common microbial degradation mechanisms include the cleavage of ester bonds by esterase enzymes and oxidative reactions mediated by cytochrome P450 monooxygenases. mdpi.com

In the context of Fenpyroximate, laboratory studies show that it and its metabolites degrade readily in soil, pointing to the activity of soil microorganisms. Animal metabolism studies have also confirmed that biological systems can transform Fenpyroximate. For instance, (Z)-Fenpyroximate (free acid), identified as metabolite D, was found as a major metabolite in animal metabolism studies, confirming a biological pathway for the hydrolysis of the parent compound to its free acid form. fao.org

(Z)-Fenpyroximate (free acid) is recognized as a transformation product of the parent acaricide, Fenpyroximate. publications.gc.ca Its presence in environmental and biological samples is confirmed through advanced analytical techniques. A highly sensitive and accurate method using ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) has been established for the simultaneous detection of Fenpyroximate and its Z-isomer in agricultural products like citrus. nih.gov This method allows for precise quantification, with a limit of quantification (LOQ) of 0.01 mg kg⁻¹. nih.gov

The Z-isomer of the parent compound is often a major metabolite found on crops, which can then be hydrolyzed to form (Z)-Fenpyroximate (free acid). fao.org The detection of these related compounds is essential for a complete understanding of the residue profile following the application of Fenpyroximate. nih.gov

Environmental Distribution and Mobility Studies

The distribution and mobility of a chemical compound determine its potential to move between environmental compartments such as soil, water, and air. Laboratory studies indicate that Fenpyroximate and its metabolites, including the free acid, bind strongly to soils. This strong adsorption suggests low mobility, meaning the compound is likely to remain in the soil layer where it is deposited rather than leaching into groundwater. herts.ac.uk

In aquatic environments, Fenpyroximate dissipates rapidly from the water column by adsorbing to sediment and suspended particulate matter. Based on the physicochemical properties of the parent compound, it is not expected to leach to groundwater, and its movement is more likely to occur via particle-bound transport. herts.ac.uk The carboxylic acid group on (Z)-Fenpyroximate (free acid) may further influence its binding properties in different soil types and pH conditions.

Adsorption and Desorption Characteristics in Soil and Sediment Systems

The mobility and persistence of (Z)-Fenpyroximate (free acid) in the environment are significantly influenced by its adsorption to soil and sediment particles. Adsorption is the process by which a chemical binds to the surface of particles, while desorption is the release of the chemical back into the surrounding solution. These processes are critical in determining the concentration of the compound that is available for transport, degradation, and potential uptake by organisms.

Detailed research findings on the adsorption and desorption of the specific (Z)-isomer of fenpyroximate free acid are not extensively available in publicly accessible literature. However, information on the environmental fate of fenpyroximate and its metabolites provides insights into its likely behavior. Fenpyroximate itself is known to degrade in soil to several metabolites, including its carboxylic acid form. regulations.gov

One of the key metabolites is the (E)-isomer of the free acid, (E)-4-((1,3-dimethyl-5-phenocypyrazole-4-yl)methyleneaminooxy-methyl)benzoic acid. For this related compound, a soil adsorption coefficient (Kd) has been reported. herts.ac.uk The Kd value is a measure of the extent of adsorption to soil.

CompoundSoil Adsorption Coefficient (Kd) (mL/g)Organic Carbon Normalized Adsorption Coefficient (Koc) (mL/g)
(E)-4-((1,3-dimethyl-5-phenocypyrazole-4-yl)methyleneaminooxy-methyl)benzoic acidNot explicitly stated, but its formation as a major fraction is noted. herts.ac.ukData not available

As a carboxylic acid, the adsorption of (Z)-Fenpyroximate (free acid) is expected to be pH-dependent. In general, acidic pesticides tend to be more mobile in soils with higher pH, as the acidic functional group will be deprotonated, leading to a more negatively charged and water-soluble form that is less likely to adsorb to negatively charged soil colloids. Conversely, in more acidic soils, the compound will exist in its neutral form, which can increase its adsorption to soil organic matter.

Volatilization Potential from Environmental Compartments

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The potential for a chemical to volatilize is an important aspect of its environmental fate, as it determines its distribution in the atmosphere and the potential for long-range transport.

The volatilization potential of a chemical from water or moist soil surfaces is often estimated using its Henry's Law constant. For the parent compound, fenpyroximate, it is not considered to be a volatile substance. herts.ac.uk The Henry's Law constant for fenpyroximate has been reported to be less than 0.0168 Pa·m³/mol. fao.org

CompoundHenry's Law Constant (Pa·m³/mol)Interpretation
Fenpyroximate (parent compound)< 0.0168 fao.orgLow volatility
(Z)-Fenpyroximate (free acid)Data not availableExpected to have very low volatility

Specific data for the Henry's Law constant of (Z)-Fenpyroximate (free acid) is not available in the reviewed literature. However, as a carboxylic acid, it is expected to have a significantly lower vapor pressure and consequently a much lower Henry's Law constant compared to its parent ester form. The presence of the polar carboxylic acid group increases its water solubility and decreases its tendency to partition into the gas phase. Therefore, the volatilization potential of (Z)-Fenpyroximate (free acid) from environmental compartments such as soil and water surfaces is considered to be very low.

Analytical Methodologies for the Quantification of Z Fenpyroximate Free Acid

Advanced Chromatographic Separation Techniques

Chromatographic methods are central to the separation and quantification of (Z)-Fenpyroximate from its E-isomer and other matrix components. The choice of technique depends on the specific requirements of the analysis, such as the need for isomer differentiation, the study of degradation kinetics, or routine residue monitoring.

Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) for Isomer Differentiation

UHPLC-MS/MS has emerged as a powerful tool for the simultaneous determination of Fenpyroximate (B127894) and its (Z)-isomer, offering high sensitivity and specificity. This technique allows for the effective separation and quantification of the two isomers, which is crucial for accurate residue definition and risk assessment. nih.govresearchgate.net

In a study on citrus fruits, a UHPLC-MS/MS method was established to separate (Z)-Fenpyroximate from the E-isomer. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) aqueous solution with formic acid and pure methanol. nih.gov The distinct retention times, 2.28 minutes for (Z)-Fenpyroximate and 2.71 minutes for Fenpyroximate, demonstrated the method's capability for effective isomer separation. nih.gov The mass spectrometer was operated in the multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity for quantification. nih.gov

Table 1: UHPLC-MS/MS Parameters for Isomer Analysis nih.gov

Compound Retention Time (min) Qualitative Ion Pair (m/z) Quantitative Ion Pair (m/z) Declustering Potential (DP, V) Collision Energy (CE, V)
(E)-Fenpyroximate 2.71 422.2 > 366.1 422.2 > 135.0 90 23
(Z)-Fenpyroximate 2.28 422.2 > 366.1 422.2 > 135.0 90 23

This method was validated according to SANTE guidelines, showing excellent linearity and precision. nih.govnih.gov The limit of quantification (LOQ) for both isomers in citrus matrices (whole fruit and flesh) was established at 0.01 mg/kg. nih.govnih.gov

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) in Degradation Studies

HPLC-DAD is a robust and widely accessible technique used to monitor the dissipation of pesticides over time. For degradation studies of Fenpyroximate, where the primary compound's concentration is monitored, HPLC-DAD provides sufficient selectivity and sensitivity.

A study on the degradation rate of Fenpyroximate in apples, citrus, and grapes utilized an HPLC-DAD system for quantification. researchgate.net The analysis was performed on an ODS analytical column with a mobile phase of acetonitrile (B52724) and water at a detection wavelength of 260 nm. ekb.eg This method proved effective in tracking the dissipation of the parent compound, showing that the initial deposits degraded significantly over a period of 7 days across the different fruits. researchgate.net Another study on eggplant used HPLC with a UV-Vis detector at 254 nm to determine the degradation rate and final residues of Fenpyroximate. ekb.eg

Gas Chromatography-Nitrogen-Phosphorous Detection (GC-NPD) for Residue Analysis

Gas chromatography with a nitrogen-phosphorous detector (GC-NPD) is a selective and sensitive method for the analysis of nitrogen-containing pesticides like Fenpyroximate and its isomers. It has been historically used for residue analysis in a variety of agricultural commodities.

An analytical method based on the DFG Method S19 was optimized for the determination of Fenpyroximate and its (Z)-isomer (referred to as M-1) in crops such as apples, citrus, cotton, hops, and grapes. epa.govfao.org The analysis is conducted by gas chromatography using a capillary column with a nitrogen/phosphorus flame detector. epa.gov Quantification is achieved by comparing the peak areas or heights of the samples with those of calibration standards. epa.gov To account for the potential isomerization between Fenpyroximate and its (Z)-form during analysis, the "total" Fenpyroximate is calculated by combining the peak values for both isomers. epa.gov The limit of quantitation for this method in hops and grapes was reported as 0.05 µg/g. epa.gov

Sample Preparation and Extraction Optimization

The effectiveness of any chromatographic analysis is highly dependent on the sample preparation and extraction procedures. These steps are crucial for isolating the target analytes from complex matrices, minimizing interferences, and ensuring accurate quantification.

QuEChERS-Based Methodologies for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity and efficiency. lcms.cz

A QuEChERS-based method was successfully used for the extraction of Fenpyroximate and (Z)-Fenpyroximate from citrus samples. nih.gov The procedure involved weighing 10.00 g of the crushed sample, adding 10 mL of acetonitrile and 5.0 g of sodium chloride, followed by vortexing and centrifugation. nih.gov For cleanup, a dispersive solid-phase extraction (d-SPE) step was employed using anhydrous magnesium sulfate (B86663) (MgSO₄), primary secondary amine (PSA), and graphitized carbon black (GCB). nih.gov This approach yielded high average recoveries, ranging from 92% to 110% for (E)-Fenpyroximate and 90% to 113% for (Z)-Fenpyroximate in whole citrus fruit and flesh, with relative standard deviations (RSDs) between 1% and 4%. nih.govresearchgate.netnih.gov

Similarly, an optimized QuEChERS method was used for analyzing Fenpyroximate in apples, citrus, and grapes, demonstrating the versatility of this technique across different fruit matrices. researchgate.net For okra, a method using acidified acetonitrile for extraction followed by cleanup with anhydrous MgSO₄, PSA, and Multi-Walled Carbon Nanotubes (MWCNTs) was developed. nih.gov

Table 2: Recovery Rates of (E)- and (Z)-Fenpyroximate using QuEChERS in Citrus nih.gov

Analyte Matrix Average Recovery (%) RSD (%)
(E)-Fenpyroximate Whole Fruit 104–110 1–4
(E)-Fenpyroximate Citrus Flesh 92–109 1–3
(Z)-Fenpyroximate Whole Fruit 104–113 1–2
(Z)-Fenpyroximate Citrus Flesh 90–91 1–2

Assessment of Matrix Effects and Purification Strategies

Matrix effects, which are the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix, can significantly impact the accuracy of quantitative analysis. Therefore, assessing and mitigating these effects is a critical part of method development.

In the UHPLC-MS/MS analysis of Fenpyroximate isomers in citrus, the influence of matrix effects was addressed by using a matrix-matching standard curve for quantification. nih.gov This approach helps to compensate for signal suppression or enhancement caused by the sample matrix. An LC-MS/MS method for okra fruits demonstrated minimal matrix effects, with values of 14.6% for abamectin (B1664291) and 5.2% for fenpyroximate, indicating the effectiveness of the cleanup procedure. nih.gov

Purification strategies are employed to remove interfering compounds. Dispersive solid-phase extraction (d-SPE) is a common cleanup step in QuEChERS methods. lcms.cz The choice of sorbents is critical; for instance, a combination of anhydrous MgSO₄, PSA, and GCB was used to effectively purify citrus extracts. nih.gov For more complex matrices or to remove specific interferences, other sorbents like C18 may be included. lcms.cz In some cases, older methods utilized column chromatography with silica (B1680970) gel for cleanup after initial solvent partitioning steps. epa.gov

Novel Detection and Sensing Approaches

The development of rapid, selective, and sensitive analytical methods is a continuous goal in environmental science. For fenpyroximate and its derivatives, research has explored innovative techniques that offer alternatives to conventional chromatographic methods.

Fluorescence-based sensing has gained attention for pesticide detection due to its high sensitivity, rapid response, and potential for portability. frontiersin.orgplos.org A study has reported the development of a fluorescence method for the quantification of fenpyroximate in water samples using PbS Quantum Dot-Gelatin nanocomposites as a sensor. sid.ir The method relies on the quenching of the fluorescence emission intensity of the sensor in the presence of fenpyroximate. sid.ir

Under optimal conditions, this fluorescence-based method demonstrated a linear detection range for fenpyroximate from 0.02 to 20.0 µg/L, with a low detection limit of 0.02 µg/L. sid.ir The mechanism involves the interaction between the fenpyroximate molecule and the nanocomposite sensor, leading to a measurable change in fluorescence. sid.ir The suitability of this method for real-world water samples was validated, showing quantitative recovery with low relative standard deviation (RSD), proving its potential for monitoring trace amounts of this pesticide. sid.ir

While this specific application was developed for the parent fenpyroximate, the principles of fluorescence quenching or enhancement could potentially be adapted for the detection of "(Z)-Fenpyroximate (free acid)". The carboxylic acid moiety of the free acid metabolite could offer a unique site for interaction with specifically designed fluorophores or nanocomposites, potentially through mechanisms like hydrogen bonding or electrostatic interactions, which could modulate the fluorescence signal. acs.org However, to date, specific research on fluorescence-based sensors tailored for the direct detection of (Z)-Fenpyroximate (free acid) has not been reported in the reviewed literature.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule, offering high selectivity and affinity. rsc.orgnih.gov This "molecular lock and key" concept makes MIPs promising tools for the selective extraction and sensing of analytes from complex matrices. nih.govfrontiersin.org

Research has been conducted on the fabrication of a carbon composite containing molecularly imprinted poly(methacrylic acid) for the selective removal of fenpyroximate. nih.gov In this study, fenpyroximate was used as the template molecule during the polymerization process to create specific binding cavities. The resulting MIP-based carbon composite demonstrated a high adsorption capacity for fenpyroximate, reaching up to 254 mg/g, and exhibited outstanding selectivity compared to a non-imprinted polymer (NIP). nih.gov The optimal conditions for fenpyroximate removal were achieved at a pH of 6.5. nih.gov

The successful application of MIPs for the parent fenpyroximate suggests a strong potential for developing similar selective sorbents for "(Z)-Fenpyroximate (free acid)". The free acid itself could be used as a template molecule in the synthesis of a new MIP. The carboxylic acid group would provide a distinct functional handle for creating highly selective binding sites within the polymer matrix through interactions with a suitable functional monomer. mdpi.com Such a MIP could be used as a solid-phase extraction (SPE) material to selectively isolate and preconcentrate the free acid metabolite from environmental or biological samples prior to quantification by other analytical techniques. This would be particularly advantageous for trace-level analysis in complex samples. nih.gov

Method Validation and Performance Metrics in Academic Research

Method validation is a critical aspect of analytical chemistry, ensuring that a developed method is reliable, accurate, and fit for its intended purpose. For pesticide residue analysis, key performance metrics include the limit of quantification (LOQ), limit of detection (LOD), precision, accuracy, and recovery. The following subsections present validated data for fenpyroximate and its Z-isomer, which provide a benchmark for the expected performance of analytical methods for its free acid metabolite.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. d-nb.info These parameters are fundamental in determining the sensitivity of an analytical method. For fenpyroximate and its Z-isomer, various studies have established LOQ and LOD values in different matrices using techniques like LC-MS/MS.

AnalyteMatrixLOQLODAnalytical MethodSource
Fenpyroximate & Z-isomerCitrus (whole fruit & flesh)0.01 mg/kgNot ReportedUHPLC-MS/MS nih.govnih.gov
FenpyroximateOkra0.001 mg/kg0.0002 mg/kgLC-MS/MS nih.gov
FenpyroximateGrapes0.05 mg/kg0.01 mg/kgHPLC researchgate.net
FenpyroximateSnap Beans & Avocados0.05 ppmNot ReportedGC/NPD (Method S19) regulations.gov
Fenpyroximate & M-1 (Z-isomer)Peanut0.02 ppmNot ReportedLC/MS/MS regulations.gov
FenpyroximateWater & Soil2.083 µg/mL0.687 µg/mLUV-Visible Spectroscopy researchgate.net

Precision refers to the closeness of repeated measurements, typically expressed as the relative standard deviation (RSD), while accuracy is the closeness of a measured value to the true value, often assessed through recovery studies in spiked samples. ekb.eg High recovery rates (typically 70-120%) and low RSD values (generally <20%) are indicative of a reliable analytical method. nih.gov

Numerous studies have validated methods for fenpyroximate and its Z-isomer, demonstrating good performance across various food and environmental matrices. For instance, a QuEChERS method combined with UHPLC-MS/MS for the analysis of fenpyroximate and its Z-isomer in citrus showed excellent accuracy and precision. nih.govnih.gov

AnalyteMatrixSpiked Level (mg/kg)Average Recovery (%)Precision (RSD %)Source
FenpyroximateCitrus (whole fruit)0.01 - 0.5104 - 1101 - 4 nih.govresearchgate.net
(Z)-FenpyroximateCitrus (whole fruit)0.01 - 0.2104 - 1131 - 2 nih.govresearchgate.net
FenpyroximateCitrus (flesh)0.01 - 0.292 - 1091 - 3 nih.govresearchgate.net
(Z)-FenpyroximateCitrus (flesh)0.01 - 0.290 - 911 - 2 nih.govresearchgate.net
FenpyroximateOkraNot Specified89.4 - 98.67.6 (intra-day) nih.gov
FenpyroximateGrapesNot Specified88.5 - 100.4<9.3 (repeatability), <8 (intermediate) researchgate.net
FenpyroximateEggplantNot Specified89.52 - 100Not Reported ekb.eg

These validated methods for the parent compound and its Z-isomer ester provide a strong foundation for the development and validation of analytical methodologies for "(Z)-Fenpyroximate (free acid)". It is anticipated that similar chromatographic techniques would be applicable, though adjustments to extraction and separation conditions would be necessary to account for the higher polarity of the free acid.

Ecological and Environmental Implications of Z Fenpyroximate Free Acid in Research

Role in Acaricide Resistance Evolution

The emergence of acaricide resistance in pest populations is a significant challenge in agriculture. Research into the mechanisms of this resistance often focuses on the metabolic pathways that pests evolve to detoxify chemical agents. The metabolism of the acaricide fenpyroximate (B127894), particularly its conversion to metabolites like (Z)-Fenpyroximate (free acid), is central to understanding how resistance develops and is maintained in mite populations.

Metabolic detoxification is a primary defense mechanism that arthropods employ against pesticides. This process involves enzymatic modifications that convert toxic compounds into less harmful, more easily excretable substances. In the context of fenpyroximate resistance, two major families of detoxification enzymes have been identified as playing a crucial role: cytochrome P450 monooxygenases (P450s) and esterases. inchem.orgfao.org

Studies on fenpyroximate-resistant strains of the two-spotted spider mite, Tetranychus urticae, have demonstrated significantly higher activity of these enzymes compared to susceptible strains. inchem.orgfao.org For instance, research has shown that the activity of P450s and both α- and β-esterases can be several-fold higher in resistant mite populations. inchem.orgfao.org The involvement of P450s is often confirmed through synergist experiments. When resistant mites are exposed to fenpyroximate in combination with a P450 inhibitor, such as piperonyl butoxide (PBO), the acaricide's efficacy is substantially restored, indicating that P450 activity is a key component of the resistance mechanism. inchem.orgresearchgate.net

This enzymatic upregulation allows resistant mites to metabolize the active fenpyroximate molecule more efficiently, reducing its concentration at the target site—the mitochondrial Complex I—and thus diminishing its toxic effect. inchem.orgnih.gov This mechanism of enhanced metabolism is a common evolutionary response in pests subjected to consistent selection pressure from a particular chemical class. fao.org

Table 1: Comparative Detoxification Enzyme Activity in Fenpyroximate-Resistant (R) and Susceptible (S) Strains of Tetranychus urticae.
EnzymeSubstrateActivity Ratio (R/S)Reference Study
Cytochrome P450p-nitroanisole2.5-fold higherKim et al. (2004) inchem.org
α-Esteraseα-naphthyl acetate (B1210297)2.5-fold higherKim et al. (2004) inchem.org
β-Esteraseβ-naphthyl acetate2.2-fold higherKim et al. (2004) inchem.org

The selective toxicity of fenpyroximate between pests and non-target organisms is largely attributed to differences in metabolic pathways. nih.govekb.eg In non-target species, such as mammals, fish, and various insects, fenpyroximate is rapidly detoxified. nih.gov A key step in this process is the P450-mediated hydrolysis of the tert-butyl ester group of the parent compound. ekb.eg This reaction yields the corresponding free carboxylic acid analog, which includes (Z)-Fenpyroximate (free acid). fao.orgekb.egkyoto-u.ac.jp This acid metabolite is significantly less toxic because it is inactive as an inhibitor of mitochondrial Complex I. ekb.eg Susceptible spider mites, the intended targets, largely lack the ability to perform this specific detoxification step, allowing the active fenpyroximate to reach its target site. nih.govekb.eg

A direct correlation exists between the development of pest resistance and the acquired ability to generate these inactive acid metabolites. The enhanced P450 and esterase activities observed in resistant mite populations facilitate the same hydrolytic cleavage of the ester bond that occurs in tolerant non-target species. inchem.orgfao.org By effectively converting fenpyroximate into (Z)-Fenpyroximate (free acid) and its E-isomer, resistant mites neutralize the acaricide's primary mode of action. ekb.egkyoto-u.ac.jp Therefore, the increased formation of (Z)-Fenpyroximate (free acid) within a mite population is a direct biochemical indicator of metabolic resistance. The evolution of this detoxification pathway is a clear example of convergent evolution, where the pest species develops a metabolic capability already present in naturally tolerant organisms.

Comparative Biochemical Effects on Non-Target Organisms

The environmental impact of a pesticide is determined not only by its effect on the target pest but also by its interactions with a wide range of non-target species. The study of fenpyroximate's metabolites, such as (Z)-Fenpyroximate (free acid), is crucial for understanding its ecological selectivity and broader biochemical footprint.

The primary mode of action for the parent compound, fenpyroximate, is the potent inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). inchem.orgnih.gov This disruption of cellular respiration leads to a rapid depletion of ATP, causing paralysis and death in susceptible mites.

However, the biochemical effect of its primary detoxification product, the free acid form, is fundamentally different. Research documented in the Handbook of Pesticide Toxicology confirms that the free carboxylic acid analog of fenpyroximate is inactive as a Complex I inhibitor. ekb.eg This inactivation is the cornerstone of fenpyroximate's selectivity. Non-target organisms, including mammals, fish, and certain insects, possess robust cytochrome P450 enzyme systems that efficiently convert fenpyroximate to this inactive acid metabolite. nih.govekb.eg By transforming the potent mitochondrial inhibitor into a benign metabolite, these organisms effectively neutralize its toxic potential. This metabolic difference explains why fenpyroximate exhibits high toxicity to target mites while having a significantly lower impact on the mitochondrial function of many non-pest species. nih.govekb.eg

Table 2: Activity of Fenpyroximate and its Free Acid Metabolite on Mitochondrial Complex I.
CompoundTarget SiteInhibitory Activity
Fenpyroximate (parent compound)Mitochondrial Complex IHigh nih.gov
(Z)-Fenpyroximate (free acid)Mitochondrial Complex IInactive ekb.eg

The vast majority of scientific literature concerning the molecular action of fenpyroximate and its metabolites is centered on the inhibition of mitochondrial Complex I. nih.gov The parent compound is a well-established and specific inhibitor of this enzyme complex. inchem.org Conversely, its metabolite, (Z)-Fenpyroximate (free acid), is primarily noted for its lack of activity at this specific site. ekb.eg

Based on available research, there is limited information regarding other specific molecular targets or biochemical interactions of (Z)-Fenpyroximate (free acid) in either pest or non-pest species. The detoxification process renders the molecule largely inert with respect to the primary toxic pathway, and further research into other potential secondary interactions is not extensively documented in the scientific literature.

Future Directions and Emerging Research Avenues for Z Fenpyroximate Free Acid

Refined Characterization of Environmental Degradation Kinetics

While the basic degradation pathways of fenpyroximate (B127894) are known, future research will focus on a more nuanced characterization of its environmental kinetics, particularly concerning its isomers and principal metabolites. Fenpyroximate's dissipation has been shown to follow first-order kinetics in various agricultural settings, but half-life values can vary significantly depending on the crop and environmental conditions. researchgate.netresearchgate.net For instance, the half-life in tomato fruits was found to be 1.75 days in open fields and 1.36 days in greenhouses. ekb.eg In other studies on apples, citrus, and grapes, half-lives ranged from 1.56 to 2.75 days. researchgate.net

Future studies will aim to:

Differentiate Isomer Kinetics: Investigate the specific degradation rates and pathways of the (E)- and (Z)-isomers under various environmental conditions (e.g., different soil types, water bodies, and light exposures).

Metabolite-Specific Degradation: Determine the degradation kinetics of key metabolites, such as the free acid, which are known degradation products in soil. regulations.gov

Influence of Environmental Factors: Conduct more detailed studies on how factors like soil microbial activity, temperature, pH, and organic matter content specifically influence the degradation rates of the parent compound and its metabolites. amazonaws.com

This refined data will allow for more accurate modeling of the persistence of individual chemical species in the environment.

Table 1: Reported Dissipation Half-Lives (t½) of Fenpyroximate in Various Matrices

Crop/Matrix Location Half-Life (days) Reference
Tomato Fruit Open Field 1.75 ekb.eg
Tomato Fruit Greenhouse 1.36 ekb.eg
Apple Field 2.03 researchgate.net
Citrus Field 2.42 researchgate.net
Grape Fruit Field 1.56 researchgate.net
Grape Leaves Field 2.75 researchgate.net
Grape Open Field 3.5 researchgate.net

Development of Advanced Predictive Models for Environmental Fate and Transport

Current models for predicting the environmental fate of pesticides, such as PEARL, PELMO, and MACRO, provide valuable estimates of potential leaching and runoff. frontiersin.orgenviresearch.com However, these models often rely on generalized assumptions. Future research is directed towards developing more sophisticated and validated models that can provide more accurate predictions for fenpyroximate and its derivatives. researchgate.netbattelle.org

Key areas for model development include:

Metabolite Transport: Incorporating the specific physicochemical properties of metabolites, including (Z)-Fenpyroximate (free acid), to model their transport and fate independently from the parent compound. frontiersin.org

Aged Sorption: Integrating data from aged sorption studies to better predict the long-term binding behavior of these compounds in soil, which affects their mobility and potential to leach into groundwater. enviresearch.com

Spatial and Temporal Variability: Creating models that can account for the high degree of variability in soil characteristics and weather conditions at a landscape or catchment scale, moving beyond single-plot scenarios. frontiersin.orgmdpi.com

These advanced models will be crucial for conducting more realistic and site-specific risk assessments, particularly concerning the potential for groundwater contamination. battelle.org

Exploration of Unidentified Biochemical Pathways and Metabolite Interactions

The metabolism of fenpyroximate has been studied in various organisms, revealing multiple pathways including oxidation, hydrolysis, demethylation, isomerization, and conjugation. fao.orgnih.govinchem.org In rats, at least 23 metabolites have been identified, with extensive metabolism occurring before excretion. inchem.org The primary detoxification route in mammals involves the hydroxylation of the tert-butyl group, followed by intramolecular ester cleavage to yield the inactive free carboxylic acid analog. nih.govresearchgate.net

Despite this knowledge, gaps remain. Future research should focus on:

Identifying Minor Metabolites: Utilizing advanced analytical techniques to identify and characterize the minor and polar metabolites that have been detected but not yet fully identified. fao.org

Species-Specific Metabolism: Conducting comparative metabolism studies to better understand the differences in biochemical pathways between target mites and non-target organisms, which is the basis for the compound's selectivity. researchgate.net

A deeper understanding of these biochemical processes is essential for a comprehensive assessment of the compound's biological activity and the mechanisms of selectivity and resistance. researchgate.netnih.gov

Table 2: Selected Identified Metabolites of Fenpyroximate

Metabolite Code Chemical Name Found In Reference
A (M-1) tert-butyl (Z)-α-(1,3,-dimethyl-5-phenoxypyrazol-4-yl-methyleneamino-oxy)-p-toluate Rats, Citrus, Apples fao.org
C (M-3) (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-yl-methyleneamino-oxy)-p-toluic acid Rats fao.org
D (Z)-α-(1,3-dimethyl-5-phenoxypyrazol-4-yl-methyleneamino-oxy)-p-toluic acid Rats fao.org
M-6 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde Soil regulations.gov
M-8 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid Soil regulations.gov
M-11 1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile Soil regulations.gov
M-22 (E)-2-[4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoyloxy]-2-methylpropanoic acid Goats, Rats fao.org

Innovations in High-Throughput Analytical Screening Technologies

The detection of fenpyroximate and its metabolites currently relies on robust analytical methods like high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), often coupled with QuEChERS sample preparation. nih.govnih.govresearchgate.net These methods are sensitive and accurate but can be time-consuming.

The future of analytical screening lies in the development of high-throughput technologies capable of rapid and simultaneous detection of the parent compound and a wide array of its metabolites. scholarena.com Emerging research avenues include:

Advanced Mass Spectrometry: Wider adoption of high-resolution mass spectrometry, such as Time-of-Flight (TOF) and Orbitrap systems, to build comprehensive mass databases for non-targeted screening of known and unknown metabolites. scholarena.com

Automation: Increased automation of sample preparation and analysis to reduce turnaround times and improve reproducibility for large-scale monitoring programs.

Novel Detection Platforms: Exploration of biosensor-based technologies and other novel platforms for rapid, on-site screening of environmental and food samples, complementing traditional laboratory methods.

These innovations will enable more efficient and comprehensive monitoring of fenpyroximate residues in the food chain and the environment.

Integrated Environmental Risk Assessment Frameworks Considering Metabolite Inactivity

Current regulatory risk assessments for pesticides are increasingly required to consider the impact of significant metabolites. nih.gov For fenpyroximate, the residue definition for regulatory compliance is often the sum of the (E)- and (Z)-isomers. regulations.gov A critical area for future development is the creation of integrated risk assessment frameworks that more explicitly account for the differing biological activities of the metabolites.

Incorporate Metabolite-Specific Toxicity: Move beyond assessing only the parent compound or a simple sum of isomers to a more nuanced approach that weighs the concentration of each metabolite by its specific toxicity or inactivity.

Integrate Fate and Effects Data: Combine advanced environmental fate models (Section 7.2) with detailed biochemical pathway information (Section 7.3) to predict the formation and persistence of both active and inactive metabolites in different environmental compartments. researchgate.net

Refine Exposure Assessments: Use data from high-throughput screening (Section 7.4) to build a more complete picture of dietary and environmental exposure to the entire suite of fenpyroximate-related residues, leading to more realistic risk characterizations. europa.eu

By integrating these diverse research streams, future risk assessments can provide a more accurate and scientifically robust evaluation of the environmental and dietary risks associated with the use of fenpyroximate.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying (Z)-Fenpyroximate (free acid) in environmental samples?

  • Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for baseline separation of (Z)-Fenpyroximate from its (E)-isomer. Confirmatory analysis via LC-MS/MS (e.g., using a triple quadrupole mass spectrometer in MRM mode) enhances specificity, especially in complex matrices. Calibration standards should be prepared in acetonitrile or acetone to match the solvent used in sample extraction .
  • Critical Considerations : Ensure proper storage of standards (e.g., 10 mg aliquots at -20°C) to prevent isomerization. Validate method accuracy using spike-recovery experiments in soil or water matrices .

Q. How does the stereochemical configuration of (Z)-Fenpyroximate influence its acaricidal activity compared to the (E)-isomer?

  • Methodology : Conduct comparative bioassays using Panonychus citri mites. Prepare iso-pure (Z) and (E) isomers (confirmed via chiral chromatography) and apply at equivalent concentrations. Measure LC₅₀ values using probit analysis.
  • Key Findings : The (Z)-isomer typically exhibits 10–50× higher activity due to enhanced binding affinity to mitochondrial Complex I (MET-I). This stereospecificity underscores the need for isomer-resolved quantification in efficacy studies .

Advanced Research Questions

Q. What experimental strategies can elucidate resistance mechanisms to (Z)-Fenpyroximate in acaricide-resistant mite populations?

  • Methodology :

Synergism Assays : Co-apply (Z)-Fenpyroximate with metabolic inhibitors (e.g., PBO for P450s, DEM for GSTs) to assess detoxification pathways.

Target-Site Mutagenesis : Sequence the PSST subunit of Complex I in resistant strains (e.g., Iranian P. citri populations) to identify mutations like H92R or A94V. Validate via CRISPR/Cas9 knock-in studies in susceptible strains .

Cross-Resistance Profiling : Test resistance ratios against other MET-I inhibitors (e.g., pyridaben, tebufenpyrad) to identify shared mechanisms .

  • Data Interpretation : Resistance ratios >50× suggest target-site mutations, while synergism >5× implicates metabolic detoxification .

Q. How can researchers address discrepancies in reported environmental half-lives of (Z)-Fenpyroximate across studies?

  • Methodology :

Controlled Degradation Studies : Conduct parallel experiments under standardized conditions (pH 7, 25°C, UV light exposure) to isolate variables like soil organic matter or microbial activity.

Isomer Stability Tracking : Monitor (Z)-to-(E) isomerization using chiral LC-MS, as degradation pathways may differ between configurations .

Meta-Analysis : Apply multivariate regression to published half-life data, accounting for variables such as soil type, temperature, and analytical method .

Q. What synthetic routes optimize the yield of (Z)-Fenpyroximate (free acid) while minimizing isomerization?

  • Methodology :

Stereoselective Synthesis : Use Vilsmeier-Haack conditions to form the pyrazole ring, followed by oxime formation with hydroxylamine sulfate under controlled pH (4–5).

Purification : Employ crystallization from ethanol/water mixtures to isolate the (Z)-isomer. Monitor isomer purity via NMR (¹H and NOESY for spatial configuration) .

Scale-Up Considerations : Replace thermal steps with microwave-assisted reactions to reduce reaction time and byproduct formation .

Data Analysis and Reproducibility

Q. How should researchers design dose-response experiments to account for (Z)-Fenpyroximate’s non-linear activity at sublethal concentrations?

  • Methodology :

Non-Linear Modeling : Use four-parameter logistic models (e.g., Hill equation) instead of linear regression to fit dose-response curves.

Sublethal Endpoints : Quantify oviposition inhibition or feeding cessation at 10–30% of LC₅₀ values, as these sublethal effects impact field efficacy .

  • Reproducibility : Report solvent carriers (e.g., acetone vs. acetonitrile) and application methods (foliar spray vs. residual contact), as these influence bioavailability .

Q. What computational tools are available to predict the environmental fate of (Z)-Fenpyroximate and its metabolites?

  • Methodology :

QSAR Modeling : Use EPI Suite or TEST to estimate log Kow (2.8), soil sorption (Koc = 1,200), and aerobic degradation (DT₅₀ = 14 days).

Metabolite Identification : Employ HRMS-based non-target screening to detect oxidative metabolites (e.g., hydroxylated or demethylated derivatives) in water-sediment systems .

  • Validation : Compare predicted vs. experimental data using EU-certified reference materials (e.g., DRE-C13546500) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.